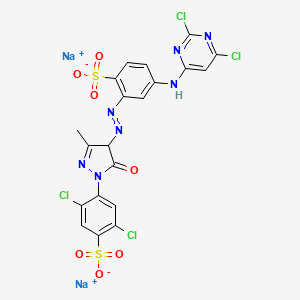
Benzenesulfonic acid, 2,5-dichloro-4-(4-((5-((2,6-dichloro-4-pyrimidinyl)amino)-2-sulfophenyl)azo)-4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-1-yl)-, disodium salt
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Benzenesulfonic acid, 2,5-dichloro-4-(4-((5-((2,6-dichloro-4-pyrimidinyl)amino)-2-sulfophenyl)azo)-4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-1-yl)-, disodium salt is a complex organic compound
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multiple steps, including:
Formation of the Azo Linkage: This step involves the diazotization of an aromatic amine followed by coupling with another aromatic compound.
Introduction of Sulfonic Acid Group: Sulfonation reactions are used to introduce the sulfonic acid group into the aromatic ring.
Chlorination: Chlorine atoms are introduced through chlorination reactions, often using reagents like chlorine gas or sulfuryl chloride.
Final Assembly: The final compound is assembled through a series of condensation and coupling reactions under controlled conditions.
Industrial Production Methods
Industrial production methods may involve large-scale batch or continuous processes, utilizing optimized reaction conditions to maximize yield and purity. Common techniques include:
Refluxing: To ensure complete reaction.
Purification: Using crystallization, filtration, and drying to obtain the final product.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, often leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can break the azo linkage, resulting in the formation of amines.
Substitution: Electrophilic or nucleophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.
Reducing Agents: Like sodium borohydride or catalytic hydrogenation.
Substitution Reagents: Including halogens, alkylating agents, or nucleophiles.
Major Products
Oxidation Products: Sulfoxides, sulfones.
Reduction Products: Aromatic amines.
Substitution Products: Various substituted aromatic compounds.
科学研究应用
Chemistry
Dye Synthesis: The compound’s azo linkage makes it useful in the synthesis of dyes and pigments.
Catalysis: It can act as a catalyst or catalyst precursor in certain organic reactions.
Biology and Medicine
Biological Staining: Used in histology and microbiology for staining tissues and cells.
Industry
Textile Industry: Used in dyeing fabrics.
Chemical Manufacturing: Intermediate in the production of other complex chemicals.
作用机制
The compound exerts its effects through interactions with specific molecular targets. The azo linkage and sulfonic acid group play crucial roles in its binding affinity and reactivity. Pathways involved may include:
Enzyme Inhibition: Binding to active sites of enzymes.
Signal Transduction: Modulating signaling pathways in biological systems.
相似化合物的比较
Similar Compounds
Benzenesulfonic acid derivatives: Compounds with similar sulfonic acid groups.
Azo Compounds: Other compounds with azo linkages.
Chlorinated Aromatics: Compounds with multiple chlorine atoms on aromatic rings.
Uniqueness
Complex Structure: The combination of sulfonic acid, azo linkage, and multiple chlorine atoms makes it unique.
Versatility: Its diverse reactivity and applications in various fields.
属性
CAS 编号 |
71720-93-9 |
|---|---|
分子式 |
C20H11Cl4N7Na2O7S2 |
分子量 |
713.3 g/mol |
IUPAC 名称 |
disodium;2,5-dichloro-4-[4-[[5-[(2,6-dichloropyrimidin-4-yl)amino]-2-sulfonatophenyl]diazenyl]-3-methyl-5-oxo-4H-pyrazol-1-yl]benzenesulfonate |
InChI |
InChI=1S/C20H13Cl4N7O7S2.2Na/c1-8-18(19(32)31(30-8)13-5-11(22)15(6-10(13)21)40(36,37)38)29-28-12-4-9(2-3-14(12)39(33,34)35)25-17-7-16(23)26-20(24)27-17;;/h2-7,18H,1H3,(H,25,26,27)(H,33,34,35)(H,36,37,38);;/q;2*+1/p-2 |
InChI 键 |
FCDTUKBSGSDTKI-UHFFFAOYSA-L |
规范 SMILES |
CC1=NN(C(=O)C1N=NC2=C(C=CC(=C2)NC3=CC(=NC(=N3)Cl)Cl)S(=O)(=O)[O-])C4=CC(=C(C=C4Cl)S(=O)(=O)[O-])Cl.[Na+].[Na+] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


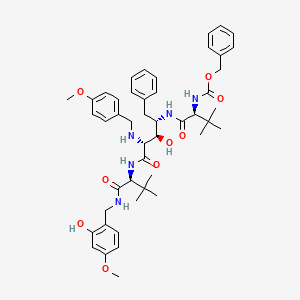
![2-[Bis(2-phosphonooxyethyl)amino]ethyl dihydrogen phosphate;2-(4,5-dihydroimidazol-1-yl)ethanamine](/img/structure/B12784501.png)
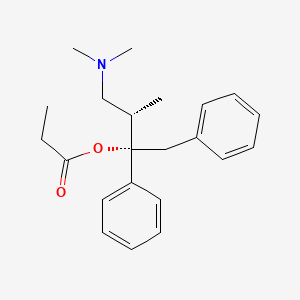
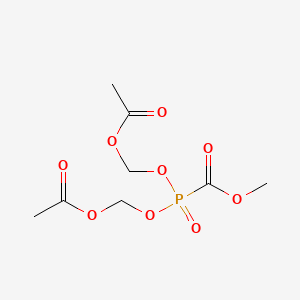



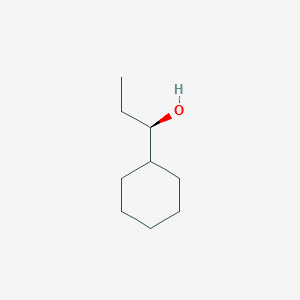


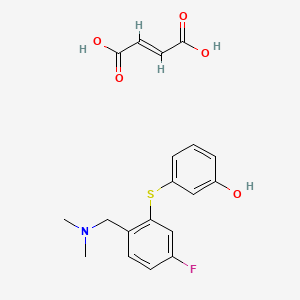
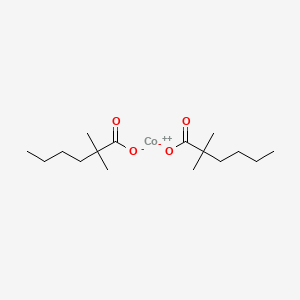

![[(3aR,8bS)-8b-methyl-2,3,3a,4-tetrahydro-1H-indeno[2,1-b]pyrrol-7-yl] N-nonan-3-ylcarbamate;(2R,3R)-2,3-bis[(4-methylbenzoyl)oxy]butanedioic acid](/img/structure/B12784589.png)
